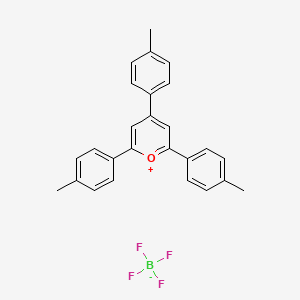

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

Description

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a triaryl-substituted pyrylium salt with a tetrafluoroborate (BF₄⁻) counterion. This compound is characterized by its aromatic pyrylium core substituted with three para-tolyl (p-tolyl) groups at the 2-, 4-, and 6-positions. It is a stable, crystalline solid with a melting point of 298–303°C and serves as a versatile reagent in photoredox catalysis and polymer chemistry. Notably, it enables metal-free cationic polymerization under blue LED irradiation, such as the polymerization of 4-methoxystyrene, and facilitates catalytic transformations like O- to S-aryl carbamate rearrangements at ambient temperatures . Its synthesis typically involves condensation reactions of substituted acetophenones and chalcones in the presence of HBF₄·Et₂O .

Properties

IUPAC Name |

2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOXOWBZXLPNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt typically involves the reaction of 2,4,6-triarylpyrylium salts with tetrafluoroboric acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scale-up processes and flow chemistry techniques to produce the compound in larger quantities .

Chemical Reactions Analysis

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt undergoes various types of chemical reactions, including:

Oxidation: This compound can act as a photocatalyst in oxidation reactions, converting substrates into their oxidized forms.

Reduction: It can also participate in reduction reactions under specific conditions.

Common reagents used in these reactions include organic solvents, nucleophiles, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific substrates and conditions used.

Scientific Research Applications

Photocatalytic Applications

Overview : Photocatalysis involves the acceleration of chemical reactions using light-absorbing materials. The pyrylium salt can absorb visible light and initiate various organic transformations under mild conditions.

Case Study: Photocatalytic Rearrangement of O-Aryl Carbamothioates

- Objective : To assess the ability of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate as a photocatalyst for rearranging O-aryl carbamothioates to S-aryl carbamothioates.

- Method : The compound was irradiated with blue LED light at room temperature.

- Results : The reaction proceeded efficiently with high yields, showcasing a significant improvement over traditional methods that often require elevated temperatures or complex catalysts like palladium.

Mechanochemical Applications

Overview : Mechanochemistry refers to the study of chemical reactions driven by mechanical force. This approach aligns with green chemistry principles by reducing the need for solvents and hazardous reagents.

Case Study: Deaminative Arylation of Amides

- Objective : To develop a method for activating amide bonds using mechanochemical processes.

- Method : A mechanochemical protocol was employed to convert aromatic amines into biaryl ketones.

- Results : The study reported excellent yields and selectivity, indicating potential for industrial scalability in pharmaceutical applications.

Material Science Applications

Overview : The unique properties of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate make it suitable for various applications in material science.

Polymer Chemistry

- Application : The compound can initiate specific polymerization reactions under visible light.

- Mechanism : Upon light absorption, it generates reactive species that facilitate the polymerization process.

- Significance : This ability to promote polymerization under mild conditions enhances its utility in developing new materials.

Comparative Data Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Photocatalysis | Rearrangement of O-Aryl Carbamothioates | High efficiency at room temperature; reduced energy requirements |

| Mechanochemistry | Deaminative Arylation of Amides | Excellent yields; potential for pharmaceutical applications |

| Material Science | Polymerization Initiation | Facilitates reactions under visible light; enhances material properties |

Mechanism of Action

The mechanism by which 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt exerts its effects involves the absorption of visible light, which excites the compound to a higher energy state. This excited state can then participate in various chemical reactions, transferring energy or electrons to substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrylium tetrafluoroborate salts with varying aryl substituents exhibit distinct physicochemical properties, reactivity, and applications. Below is a detailed comparison with structurally related compounds:

Stability and Reactivity

- Thermal Stability : The p-tolyl derivative exhibits superior thermal stability (m.p. 298–303°C) compared to the phenyl (m.p. ~250°C) and methyl analogs .

- Nucleophilic Reactivity : Triphenylpyrylium BF₄⁻ reacts readily with amines (e.g., benzylamine) to form pyridinium salts , while the p-tolyl variant shows enhanced selectivity in carbamate rearrangements due to steric and electronic effects .

Photophysical Properties

- Absorption Spectra : The p-tolyl derivative absorbs strongly in the visible range (λmax ~450 nm), whereas phenyl and methyl analogs show weaker absorption .

- Redox Potential: 2,4,6-Tri(p-tolyl)pyrylium BF₄⁻: E₁/₂,red ≈ 1.7 V vs SCE . TAPT: E₁/₂,red = 1.74 V vs SCE .

Key Research Findings

Synthetic Efficiency : Continuous-flow synthesis reduces reaction times for triphenylpyrylium BF₄⁻ from hours (batch) to minutes, with improved yield and purity .

Catalytic Versatility : The p-tolyl variant’s steric bulk prevents undesired side reactions in carbamate rearrangements, achieving >95% conversion .

Noncovalent Interactions: Trimethylpyrylium BF₄⁻ exhibits unique F···O and C···F interactions in its crystal lattice, absent in bulkier aryl analogs .

Environmental Impact : Metal-free photoredox protocols using tri(p-tolyl)pyrylium BF₄⁻ reduce reliance on toxic transition metals .

Biological Activity

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt (TTBP) is a significant compound in the realm of organic chemistry, particularly noted for its photocatalytic properties. As a member of the pyrylium salt family, TTBP exhibits unique biological activities that have been explored in various scientific studies. This article delves into the biological activity of TTBP, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

TTBP is characterized by its triaryl structure with three para-tolyl groups attached to a pyrylium ring. The molecular formula is , and it possesses a tetrafluoroborate anion that enhances its stability and solubility in organic solvents . The positive charge on the pyrylium cation allows for effective delocalization of electrons, making it an excellent candidate for photocatalysis.

Photocatalytic Activity

TTBP has garnered attention for its role as a photocatalyst , particularly in facilitating chemical reactions under visible light. It has been shown to catalyze the rearrangement of O-aryl carbamothioates to S-aryl carbamothioates at room temperature using blue LED light. This represents a significant advancement over traditional methods that often require harsh conditions.

The mechanism by which TTBP acts as a photocatalyst involves the absorption of light, leading to the excitation of electrons within the pyrylium cation. This process initiates various chemical transformations through energy transfer mechanisms. For instance, TTBP has been demonstrated to convert phenols to thiophenols effectively.

Research Findings and Case Studies

Recent studies have explored the diverse applications and biological implications of TTBP:

- Redox-Neutral 1,3-Dipolar Cycloaddition : TTBP has been utilized as both a dipolarophile and photosensitizer in reactions involving 2H-azirines under blue light irradiation. This method yielded tetrasubstituted pyrroles with notable efficiency (up to 65% yield) under mild conditions .

- Polymer Chemistry Applications : TTBP's ability to initiate polymerization reactions under visible light has been highlighted in various studies. Its electron-deficient nature allows it to act as a strong photooxidant, making it valuable in material science.

- Biochemical Properties : The compound has shown potential in facilitating biochemical reactions relevant to medicinal chemistry. Its ability to operate under mild conditions makes it suitable for biological applications where harsh environments could be detrimental.

Comparative Analysis with Similar Compounds

To understand TTBP's unique properties better, it is essential to compare it with other triarylpyrylium salts:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2,4-Diphenylpyrylium tetrafluoroborate | Triarylpyrylium Salt | Less substituted; lower stability under light |

| 2-(4-Methylphenyl)-4-(4-methoxyphenyl)pyrylium tetrafluoroborate | Triarylpyrylium Salt | Different substituents affect reactivity |

| 1-(4-Methylphenyl)-3-(4-methoxyphenyl)pyrylium tetrafluoroborate | Triarylpyrylium Salt | Different configuration; varied photocatalytic activity |

The tri-substituted para-tolyl groups in TTBP enhance its stability and photocatalytic efficiency compared to its less substituted counterparts.

Safety and Handling

While TTBP exhibits promising biological activities, it is crucial to handle it with care due to potential acute toxicity upon inhalation or skin contact. Appropriate safety measures should be implemented when conducting experiments involving this compound.

Q & A

Q. What are the standard synthetic protocols for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, and how are intermediates purified?

The compound is synthesized via cyclodehydration of 1,5-dicarbonyl precursors or by reacting 2,4,6-triphenylpyrylium tetrafluoroborate with β-aminoalcohols in acetic acid. Purification involves recrystallization from anhydrous solvents (e.g., dichloromethane/ether mixtures) under inert gas (N₂) to prevent hydrolysis. Characterization is performed via H/C NMR and mass spectrometry to confirm purity (>95%) .

Q. What photophysical properties make this salt suitable for photocatalysis?

The pyrylium core absorbs visible light ( nm) due to its conjugated π-system. Its singlet excited state () has a short lifetime (~4 ns), but methoxy-substituted derivatives (e.g., 2,4,6-tri(p-methoxyphenyl)pyrylium) extend absorption and enhance intersystem crossing (), enabling triplet-state reactivity .

Q. How is this compound applied in visible-light-mediated polymerization?

It acts as a photocatalyst in cationic RAFT polymerization, oxidizing chain-transfer agents to generate carbocations. Temporal control is achieved by modulating light exposure, enabling precise chain-length regulation (e.g., for p-methoxystyrene polymerization) .

Advanced Research Questions

Q. How do substituents on the aryl rings influence anion-π interactions and reactivity?

Electron-withdrawing groups (e.g., -CF₃) enhance anion binding via electrostatic and polarization effects, while electron-donating groups (e.g., -OCH₃) shift absorption spectra and alter redox potentials. Computational studies (DFT, CSD analysis) reveal substituent-dependent directionality and cooperativity in supramolecular assemblies .

Q. What mechanistic insights explain its role in redox-neutral cycloadditions?

In 1,3-dipolar cycloadditions with 2H-azirines, the pyrylium salt acts as both photosensitizer and dipolarophile. Photoexcitation generates an azaallenyl radical cation via single-electron transfer, followed by regioselective coupling with triarylpyranyl radicals. NMR and EPR studies confirm radical intermediates .

Q. How do crystallographic studies inform its use in anion-exchange materials?

X-ray structures reveal helical π-stacked frameworks with 1D channels accommodating BF₄⁻ counterions. Disordered solvent molecules within these channels enable solid-state anion diffusion, critical for nuclear waste remediation. Key interactions include C–H···F and π–π stacking .

Q. What experimental strategies resolve contradictions in photophysical data across derivatives?

Discrepancies in singlet lifetimes (e.g., 4 ns vs. extended lifetimes in methoxy derivatives) are addressed by time-resolved fluorescence and transient absorption spectroscopy. Solvent polarity and counterion effects (e.g., BF₄⁻ vs. ClO₄⁻) are systematically tested to isolate substituent contributions .

Q. How is computational modeling used to predict intermolecular interactions?

Ab initio calculations and CSD mining quantify interaction energies (e.g., -5 to -15 kJ/mol for anion-π contacts). Molecular dynamics simulations model cooperative effects in multi-component systems, validated by solution-phase NMR titration experiments .

Q. What safety protocols are critical for handling this compound?

It is classified as acutely toxic (Oral Cat. 4) and causes severe skin/eye irritation. Handling requires N95 masks, nitrile gloves, and fume hoods. Spills are neutralized with inert adsorbents (e.g., vermiculite), and waste is disposed via approved facilities .

Methodological Tables

Q. Table 1: Substituent Effects on Photophysical Properties

| Substituent | (nm) | Triplet Lifetime (µs) | Ref. | |

|---|---|---|---|---|

| -Ph | 425 | 0.1 | 0.05 | |

| -p-OCH₃ | 450 | 0.569 | 1.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.